3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene
Overview
Description
3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene is a useful research compound. Its molecular formula is C16H13BrO2S and its molecular weight is 349.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods :
- 3-Benzo[b]thienyl-lithium, an intermediate for synthesizing 3-substituted benzo[b]thiophens, is derived from similar compounds (Dickinson & Iddon, 1968).
- A method to synthesize 3-substituted benzo[b]thiophenes from substituted 2-bromo-β-methoxystyrenes involves bromine-lithium exchange, sulfur reaction, and hydriodic acid treatment (Kobayashi et al., 2010).
- An improved synthesis method for 6-methoxy-2-(4-methoxyphenyl)benzothiophene using methanesulfonic acid, which enhances raloxifene hydrochloride production, has been developed (Liao Qing-jiang, 2003).
Pharmaceutical Applications :
- Synthesis of biologically active compounds like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and methoxymethyl-substituted arylphenols was achieved (Akbaba et al., 2010).
- The synthesis of Arzoxifene, a pharmaceutical compound, utilized 6-Methoxy-2-(4-bromophenyl)benzo[b]thiophene as a key intermediate (Ji Ya-fei, 2011).
Chemical Properties and Reactions :
- Reactions of benzo[b]thiophen derivatives yield various products, including 2,7-disubstituted derivatives, through processes like dibromination and dinitration (Clarke et al., 1973).
- Studies on the self-condensation of 3-halogeno-4-methoxyphenylpropiolic acids show the formation of complex compounds like halogeno-naphthalene-dicarboxylic anhydrides (Baddar et al., 1968).
- Efficient synthesis of substituted benzo[b]thiophenes at lower temperatures with limited usage of reagents has been achieved, improving upon traditional methods (Pié & Marnett, 1988).
Novel Compounds and Reactions :
- Synthesis of unusual fused heterocycles like 2,3-diarylquinolines and 2,3-diaryltetrahydroquinolines using benzo[b]thiophene derivatives illustrates the versatility of these compounds in creating complex molecules (Fournier dit Chabert et al., 2006).
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that boronic esters, like this compound, can undergo catalytic protodeboronation utilizing a radical approach . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in the compound’s structure and function .
Biochemical Pathways
The protodeboronation process it undergoes can lead to the formation of new compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in water is marginal, which could impact their bioavailability .
Result of Action
The protodeboronation process it undergoes can lead to significant changes in the compound’s structure and function, potentially leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene. For instance, the pH level can significantly influence the rate of hydrolysis of boronic esters, accelerating the reaction at physiological pH . Therefore, the compound’s action can be influenced by the pH level of its environment.
Properties
IUPAC Name |
3-bromo-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZQHJDTPXYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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